

Spectroscopic data of 4-Amino-2-chloropyridin-3-ol

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Compound of Interest

Compound Name: 4-Amino-2-chloropyridin-3-OL

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Amino-2-chloropyridin-3-ol

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of **4-Amino-2-chloropyridin-3-ol**. As direct experimental data for this specific trifunctional pyridine is not widely available in peer-reviewed literature, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with analogous structures, we will construct a detailed and scientifically-grounded spectroscopic profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this and similar novel heterocyclic compounds.

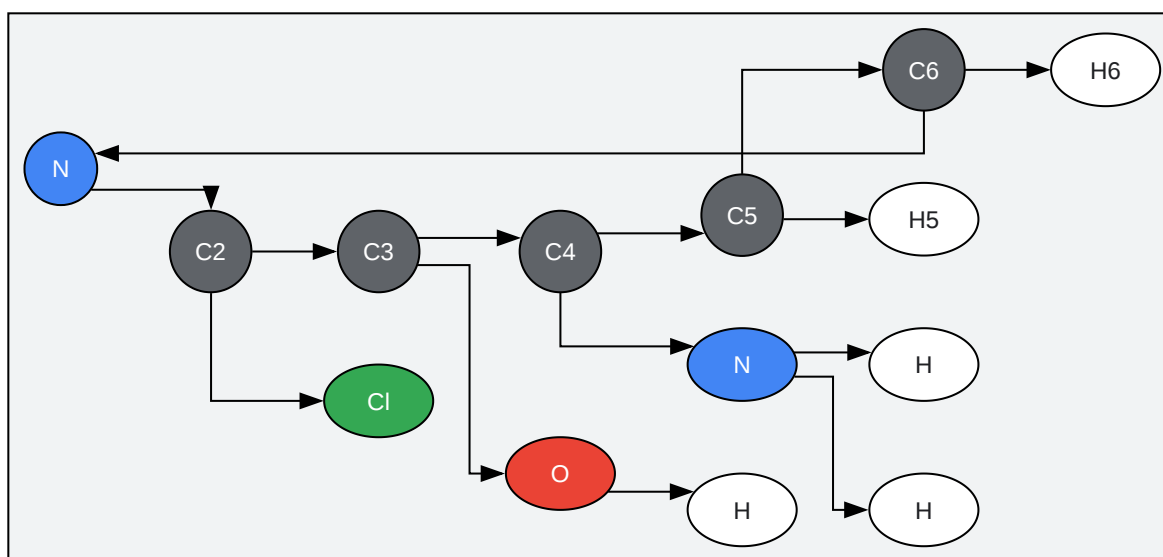
Introduction to 4-Amino-2-chloropyridin-3-ol

4-Amino-2-chloropyridin-3-ol is a substituted pyridine derivative featuring three key functional groups: an amino group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, pyridine nitrogen) groups creates a distinct electronic environment that dictates its chemical reactivity and, consequently, its spectroscopic signature. Substituted aminopyridines are crucial scaffolds in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.^[1] The precise characterization of such molecules is paramount, as even minor isomeric differences can drastically alter biological activity.

This guide will provide a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Each prediction is rooted in the fundamental principles of spectroscopy and supported by data from structurally related compounds and authoritative chemical literature.

Molecular Structure and Spectroscopic Rationale

The interplay of the substituents on the pyridine ring is the cornerstone of interpreting its spectra. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups that donate electron density into the ring via resonance. Conversely, the chlorine atom is deactivating via induction but also donates electron density through resonance. The pyridine nitrogen itself is strongly electron-withdrawing. This complex electronic landscape will result in a unique and predictable set of spectroscopic data.



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Caption: Molecular structure of **4-Amino-2-chloropyridin-3-ol** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ^1H and ^{13}C NMR data are based on the known spectra of 4-Amino-2-chloropyridine and established substituent chemical shift (SCS) effects.^{[2][3]}

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring, along with exchangeable protons from the amino and hydroxyl groups.

- Aromatic Protons (H5, H6): The electron-donating amino and hydroxyl groups will shield the ring protons, shifting them upfield relative to unsubstituted pyridine. We predict two doublets.
 - H5: This proton is ortho to the strong electron-donating amino group and meta to the ring nitrogen. It is expected to be the most shielded aromatic proton, appearing at approximately δ 6.5 - 6.7 ppm. It will appear as a doublet due to coupling with H6.
 - H6: This proton is ortho to the ring nitrogen, which is strongly deshielding. This effect will dominate, shifting it downfield to approximately δ 7.6 - 7.8 ppm. It will also be a doublet from coupling to H5.
- Amino Protons ($-\text{NH}_2$): These protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In a non-polar solvent like CDCl_3 , the shift would be around δ 4.5 - 5.5 ppm. In $\text{DMSO}-d_6$, a hydrogen-bonding solvent, the signal would be further downfield and sharper, likely around δ 6.0 - 7.0 ppm.
- Hydroxyl Proton ($-\text{OH}$): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. Intramolecular hydrogen bonding with the adjacent amino group is expected. In $\text{DMSO}-d_6$, it would appear as a broad singlet at approximately δ 9.0 - 10.0 ppm.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents.

- C2 (bearing Cl): This carbon is attached to an electronegative chlorine atom and the ring nitrogen. It is expected to be significantly downfield, around δ 150 - 155 ppm.
- C3 (bearing OH): The hydroxyl group has a strong shielding effect on the attached carbon (ipso-carbon). We predict this signal to be around δ 145 - 150 ppm.
- C4 (bearing NH₂): Similar to the hydroxyl group, the amino group strongly shields the ipso-carbon. This signal is predicted to be in the range of δ 148 - 153 ppm.
- C5: This carbon is ortho to the electron-donating amino group and will be significantly shielded. Its signal is predicted to be the most upfield of the ring carbons, at approximately δ 108 - 112 ppm.
- C6: Being ortho to the electron-withdrawing ring nitrogen, this carbon will be deshielded relative to C5, with a predicted chemical shift of δ 140 - 145 ppm.

Predicted NMR Data Summary	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
Solvent	DMSO-d ₆	DMSO-d ₆
C2-Cl	-	150 - 155
C3-OH	9.0 - 10.0 (s, 1H)	145 - 150
C4-NH ₂	6.0 - 7.0 (s, 2H)	148 - 153
C5-H	6.5 - 6.7 (d, 1H)	108 - 112
C6-H	7.6 - 7.8 (d, 1H)	140 - 145

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves polar compounds and allows for the observation of exchangeable -OH and -NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire data over a spectral width of 0-12 ppm.
 - Use a 90° pulse angle.
 - Set a relaxation delay of 2-5 seconds.
 - Co-add 16-32 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data over a spectral width of 0-200 ppm.
 - Employ proton decoupling to simplify the spectrum to singlets.
 - Use a 45° pulse angle to reduce relaxation times.
 - A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy (Predicted)

FTIR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of **4-Amino-2-chloropyridin-3-ol** is expected to be rich with characteristic absorption bands.^[4]

- O-H Stretching: A broad band is expected in the region of $3200\text{-}3500\text{ cm}^{-1}$. This broadening is due to hydrogen bonding, likely both intermolecularly and intramolecularly with the adjacent amino group.
- N-H Stretching: The amino group will show two distinct bands corresponding to asymmetric and symmetric stretching vibrations, typically in the $3300\text{-}3500\text{ cm}^{-1}$ range. These may overlap with the O-H stretching band.

- **C=C and C=N Ring Stretching:** The aromatic pyridine ring will exhibit several sharp absorption bands in the fingerprint region, typically between 1450-1620 cm^{-1} .^[5]
- **N-H Bending:** A scissoring vibration for the primary amine is expected around 1600-1650 cm^{-1} .
- **C-O Stretching:** The phenolic C-O bond will produce a strong absorption band in the 1200-1260 cm^{-1} region.
- **C-Cl Stretching:** A moderate to strong band corresponding to the C-Cl stretch is expected in the 700-800 cm^{-1} range.

Predicted IR Data Summary	Vibrational Mode	Predicted Wavenumber (cm^{-1})	Expected Intensity
O-H Stretch (H-bonded)	Hydroxyl	3200 - 3500	Broad, Strong
N-H Stretch	Amino	3300 - 3500	Two bands, Medium
N-H Bend	Amino	1600 - 1650	Medium
C=C / C=N Stretch	Pyridine Ring	1450 - 1620	Multiple, Sharp, Medium-Strong
C-O Stretch	Phenolic	1200 - 1260	Strong
C-Cl Stretch	Aryl Halide	700 - 800	Medium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- **Sample Preparation:** As a solid, the ATR technique is ideal and requires minimal preparation. Place a small amount of the crystalline powder directly onto the ATR crystal (typically diamond).
- **Instrumentation:** Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

- **Background Scan:** Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related absorbances from the sample spectrum.
- **Data Acquisition:**
 - Acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Set the resolution to 4 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

- **Molecular Ion (M^+):** The molecular formula is $\text{C}_5\text{H}_5\text{ClN}_2\text{O}$. The nominal molecular weight is 144 g/mol . However, due to the isotopic abundance of chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the mass spectrum will show two molecular ion peaks:
 - $m/z\ 144$ (for the $\text{C}_5\text{H}_5^{35}\text{ClN}_2\text{O}$ ion)
 - $m/z\ 146$ (for the $\text{C}_5\text{H}_5^{37}\text{ClN}_2\text{O}$ ion)
 - The ratio of the intensities of these peaks will be approximately 3:1, a characteristic signature for a molecule containing one chlorine atom.
- **Key Fragmentation Pathways:** The molecular ion is expected to undergo fragmentation through several predictable pathways.^{[6][7]}
 - **Loss of HCl ($\text{M} - 36$):** A common fragmentation for chloropyridines, leading to a fragment at $m/z\ 108$.

- Loss of CO (M - 28): Typical for phenolic compounds, resulting in a fragment at m/z 116 (and its isotopic partner at m/z 118).
- Loss of HCN (M - 27): A characteristic fragmentation of the pyridine ring, giving a fragment at m/z 117 (and m/z 119).

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
- Data Acquisition:
 - Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. The relative intensities and isotopic patterns are key to confirming the structure.

UV-Visible (UV-Vis) Spectroscopy (Predicted)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π -system of the substituted pyridine ring is expected to produce distinct absorption bands.

- Predicted Absorption Maxima (λ_{max}): The combination of the pyridine ring with auxochromic (-NH₂, -OH) and chromophoric groups will result in absorption bands in the UV region. We predict two main absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions.

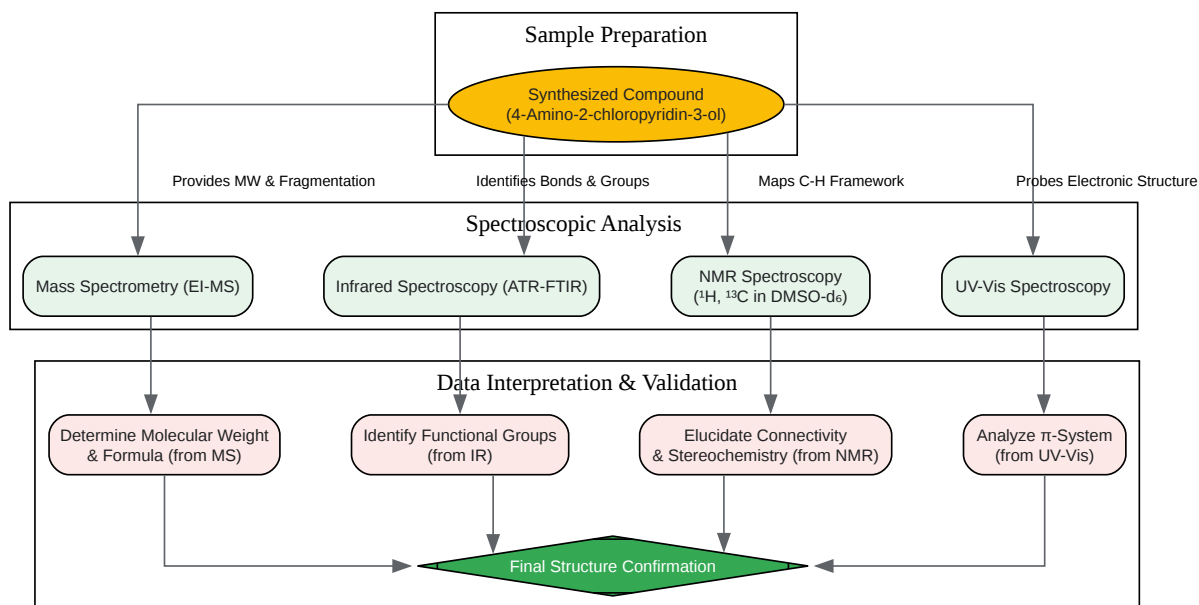
- A strong absorption band is expected around 230-250 nm.
- A second, longer-wavelength band is predicted around 280-310 nm. The extensive substitution with electron-donating groups will cause a bathochromic (red) shift compared to unsubstituted pyridine.^{[8][9]}

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A concentration in the micromolar range (e.g., 10^{-5} to 10^{-6} M) is typically required.
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a blank).
- Data Acquisition:
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the absorbance from 200 nm to 400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Comprehensive Characterization Workflow

The logical flow for confirming the structure of a novel compound like **4-Amino-2-chloropyridin-3-ol** involves a sequential and integrated analysis of data from multiple spectroscopic techniques.



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